molecular formula C13H18O4 B1587105 4-((6-Hydroxyhexyl)oxy)benzoic acid CAS No. 83883-25-4

4-((6-Hydroxyhexyl)oxy)benzoic acid

Cat. No. B1587105
CAS RN: 83883-25-4
M. Wt: 238.28 g/mol
InChI Key: VVYHWYFUTOHXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335409B1

Procedure details

229.2 g (1.66 mol) of p-hydroxy-benzoic acid were dissolved in 600 ml of methanol and treated at 0° C. within 10 minutes with a solution of 151 g (3.77 mol) of NaOH in 480 ml of H2O. 271.2 g (1.99 mol) of 6-chloro-hexanol were slowly added dropwise to this solution. Finally, 0.75 g of potassium iodide was added and the batch was boiled under reflux for 60 hours. For the working up, the yellow solution was poured into 3 1 of H2O and treated with 10% HCl (about 600 ml) until a pH value of 1 had been achieved. The milky suspension was filtered over a large suction filter. The residue was sucked dry and recrystallized twice from about 1.5 l of ethanol. This gave 229.6 g of 4-(6-hydroxy-hexyloxy)-benzoic acid as a fine white powder; m.p. 136-141° C.
Quantity
229.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
151 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
271.2 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20].[I-].[K+].Cl>CO.O>[OH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
229.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
151 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
480 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
271.2 g
Type
reactant
Smiles
ClCCCCCCO
Step Four
Name
Quantity
0.75 g
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
The milky suspension was filtered over a large suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The residue was sucked dry
CUSTOM
Type
CUSTOM
Details
recrystallized twice from about 1.5 l of ethanol

Outcomes

Product
Name
Type
Smiles
OCCCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.